N-(5-benzylthiazol-2-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(5-benzylthiazol-2-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a benzylthiazole moiety linked to a triazole ring, which is further substituted with a phenyl group and a carboxamide group.
Mechanism of Action
Target of Action
The primary targets of N-(5-benzylthiazol-2-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide are tumor cell lines . This compound exhibits cytotoxic activity towards these cells, making it a potential candidate for cancer treatment .
Mode of Action
This compound interacts with its targets by inducing cell apoptosis and causing G1-phase arrest in the cell division cycle . This means that the compound can inhibit the growth of tumor cells by stopping the division when the cells complete a division cycle before another DNA synthesis phase starts .
Biochemical Pathways
It is known that the compound’s cytotoxic activity is related to its ability to disrupt the normal cell cycle, leading to cell death
Pharmacokinetics
It’s worth noting that the compound’s solubility and bioavailability can be improved by conjugating it with polymeric carriers based on polyethylene glycol (peg) .
Result of Action
The result of the compound’s action is the induction of apoptosis in tumor cells and the arrest of the cell cycle at the G1 phase . This leads to a decrease in the proliferation of tumor cells, which could potentially result in the reduction of tumor size and progression .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility and bioavailability can be enhanced by using polymeric nanoscale carriers . .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins
Cellular Effects
N-(5-benzylthiazol-2-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been found to exhibit cytotoxic activity towards some tumor cell lines . It influences cell function by inducing cytotoxicity, which could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-benzylthiazol-2-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the benzylthiazole core. This can be achieved by reacting 2-aminothiazole with benzyl chloride under suitable conditions. The resulting benzylthiazole is then subjected to further reactions to introduce the triazole ring and the carboxamide group.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(5-benzylthiazol-2-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has shown potential as a bioactive molecule. It can be used in the study of enzyme inhibition, receptor binding, and other biological processes.
Medicine: This compound has demonstrated promising antitumor and anti-inflammatory properties. It can be explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Comparison with Similar Compounds
N-(5-benzylthiazol-2-yl)-2-(heteryl-5-ylsulfanyl)-acetamides
N-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide
Uniqueness: N-(5-benzylthiazol-2-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide stands out due to its unique structural features, which contribute to its distinct biological and chemical properties. Its combination of benzylthiazole and triazole rings, along with the phenyl and carboxamide groups, provides a versatile scaffold for further modifications and applications.
Properties
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-5-methyl-1-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS/c1-14-18(23-24-25(14)16-10-6-3-7-11-16)19(26)22-20-21-13-17(27-20)12-15-8-4-2-5-9-15/h2-11,13H,12H2,1H3,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHDBTCEMOTMMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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